2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate
Description
2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate is a multifunctional ester derivative characterized by a hexanoate backbone esterified with a 2-octyldecyl group. The compound features a unique substituent at the sixth carbon of the hexanoate chain, comprising a 4-decoxy-4-oxobutyl moiety and a 2-hydroxyethylamino group. This structural complexity imparts distinct physicochemical properties, including amphiphilicity due to the long alkyl chains (2-octyldecyl and decoxy groups) and polar functional groups (ketone, hydroxyl, and amino groups).
Properties
Molecular Formula |
C40H79NO5 |
|---|---|
Molecular Weight |
654.1 g/mol |
IUPAC Name |
2-octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-16-17-20-26-36-45-39(43)31-27-33-41(34-35-42)32-25-21-24-30-40(44)46-37-38(28-22-18-14-11-8-5-2)29-23-19-15-12-9-6-3/h38,42H,4-37H2,1-3H3 |
InChI Key |
QXJDKBITLMHUSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCN(CCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-[(4-Decyloxy-4-oxobutyl)(2-hydroxyethyl)amino]hexanoic Acid
Reaction Scheme:
-
Nucleophilic Amination
Methyl 6-iodohexanoate + 2-Hydroxyethylamine → Methyl 6-(2-hydroxyethylamino)hexanoate -
Butyric Acid Coupling
Methyl 6-(2-hydroxyethylamino)hexanoate + 4-Decyloxybutyryl chloride → Methyl 6-[(4-decoxy-4-oxobutyl)(2-hydroxyethyl)amino]hexanoate-
Base: Triethylamine (3 eq)
-
Solvent: Dichloromethane, 0°C → RT
-
Reaction Time: 24 hr
-
-
Ester Hydrolysis
Methyl ester → Free acid via saponification-
NaOH (2M aqueous), Ethanol
-
70°C, 6 hr
-
Acidification to pH 2 with HCl
-
Esterification with 2-Octyldecanol
Reaction Conditions:
Mechanistic Considerations:
The dicyclohexylcarbodiimide (DCC)-mediated esterification proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which undergoes nucleophilic attack by the 2-octyldecanol. 4-Dimethylaminopyridine (DMAP) accelerates the reaction by stabilizing the transition state through π-π interactions.
Industrial Scale Optimization
Continuous Flow Reactor Parameters
Industrial production employs flow chemistry to enhance reproducibility and safety:
| Stage | Reactor Type | Residence Time | Temperature |
|---|---|---|---|
| Amination | Packed-bed | 45 min | 70°C |
| Acylation | Microfluidic | 22 min | 25°C |
| Esterification | Tubular | 3 hr | 40°C |
Advantages over batch processing:
Critical Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥99.5% (HPLC area %) | UPLC-PDA (C18 column) |
| Residual Solvents | <50 ppm (ICH Q3C) | GC-MS Headspace |
| Heavy Metals | <10 ppm (Pb, Cd, Hg, As) | ICP-MS |
| Water Content | <0.1% (KF titration) | Karl Fischer Coulometry |
Comparative Analysis of Synthetic Methodologies
Catalyst Systems for Esterification
| Catalyst | Yield (%) | Reaction Time (hr) | Byproducts |
|---|---|---|---|
| DCC/DMAP | 68 | 48 | DCU (manageable) |
| CDI | 59 | 72 | Imidazole (volatile) |
| HATU | 71 | 36 | Phosphoramidate (toxic) |
| Enzymatic (CAL-B) | 42 | 96 | None |
DCC/DMAP remains optimal for large-scale synthesis despite requiring post-reaction filtration to remove dicyclohexylurea (DCU).
Solvent Optimization Study
| Solvent | Dielectric Constant | Yield (%) | Environmental Impact |
|---|---|---|---|
| Dichloromethane | 8.93 | 68 | High (Class 2) |
| THF | 7.58 | 61 | Moderate |
| MTBE | 4.34 | 54 | Low |
| Cyclopentyl methyl ether | 4.76 | 58 | Preferred (Class 3) |
Industry trends favor dichloromethane for kinetic advantages despite environmental concerns, with closed-loop recycling systems achieving 92% solvent recovery.
| Form | Temperature | Atmosphere | Shelf Life |
|---|---|---|---|
| Lyophilized powder | -20°C | Argon | 36 months |
| Ethanol solution | 2-8°C | Nitrogen | 12 months |
| Lipid nanoparticles | 4°C | Air | 6 months |
Chemical Reactions Analysis
Types of Reactions
YK-009 primarily undergoes esterification and hydrolysis reactions. As an ionizable lipid, it can also participate in protonation and deprotonation reactions depending on the pH of the environment .
Common Reagents and Conditions
Esterification: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane, room temperature.
Hydrolysis: Acidic or basic conditions, water, elevated temperatures.
Major Products
Esterification: Formation of YK-009 from its acid and alcohol precursors.
Hydrolysis: Breakdown of YK-009 into its constituent acid and alcohol components.
Scientific Research Applications
YK-009 has been extensively studied for its role in the delivery of mRNA vaccines. It is used in the formation of lipid nanoparticles that encapsulate mRNA, protecting it from degradation and facilitating its delivery into cells. This has been particularly significant in the development of vaccines for severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), where YK-009-containing lipid nanoparticles have shown high delivery efficiency and favorable biodistribution patterns .
Mechanism of Action
YK-009 functions by forming lipid nanoparticles that encapsulate mRNA. These nanoparticles fuse with the cell membrane, allowing the mRNA to enter the cytoplasm. Once inside the cell, the mRNA is translated into the target protein, which then elicits an immune response. The ionizable nature of YK-009 allows it to become positively charged in acidic environments, enhancing its interaction with the negatively charged cell membrane and facilitating endosomal escape .
Comparison with Similar Compounds
Hexyl Decanoate (CAS 5454-19-3)
Hexyl decanoate, a simpler ester with a linear C6 alcohol and C10 fatty acid chain, shares the ester functional group but lacks the amino and hydroxyethyl substituents. Key differences include:
- Molecular Weight: Hexyl decanoate (C16H32O2, MW 256.43 g/mol) has a significantly lower molecular weight compared to the target compound (estimated MW >600 g/mol due to extended alkyl and substituent groups).
- Applications: Hexyl decanoate is commonly used in fragrances and flavorings, while the target compound’s functional groups suggest broader industrial or pharmaceutical utility.
Isobornyl Acetate (CAS 125-12-2)
Isobornyl acetate, a cyclic terpene ester, differs in backbone structure but shares ester functionality. Key comparisons:
- Volatility : Isobornyl acetate (BP ~220–230°C) is more volatile than the target compound, which likely exhibits higher thermal stability due to its larger molecular framework.
- Functional Groups: The absence of amino or hydroxyethyl groups in isobornyl acetate limits its capacity for hydrogen bonding or ionic interactions, unlike the target compound .
Pharmaceutical Analogues with Hydroxyethyl Substituents
Dasatinib (CAS 302962-49-8)
While dasatinib is an antineoplastic agent (thiazolecarboxamide derivative), its structural inclusion of a 2-hydroxyethyl-piperazinyl group offers a comparative point:
- Hydrophilicity : Both compounds utilize hydroxyethyl groups to enhance solubility; however, dasatinib’s heterocyclic and aromatic systems prioritize receptor binding, whereas the target compound’s ester and alkyl chains emphasize amphiphilic behavior .
- Biological Interactions : Dasatinib’s mechanism involves kinase inhibition, whereas the target compound’s long alkyl chains may facilitate membrane interactions or micelle formation.
Research Findings and Implications
- Thermal Stability: The target compound’s extended alkyl chains and branched structure suggest higher thermal stability compared to simpler esters like hexyl decanoate, aligning with trends observed in long-chain esters .
- pH-Dependent Behavior: Protonation of the amino group may enable tunable solubility, a feature absent in non-ionic esters (e.g., isobornyl acetate). This property could be leveraged in controlled-release formulations.
Biological Activity
2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate, also known as YK-009, is a complex organic compound notable for its unique structure comprising a long hydrocarbon chain and functional groups such as an amino group and ester linkages. This compound is classified as an ionizable cationic lipid, making it particularly interesting for various pharmaceutical and cosmetic applications. Its molecular formula is C40H79NO5 with a molecular weight of 654.1 g/mol.
The chemical structure of YK-009 contributes to its biological activity, particularly its interactions with cellular membranes. The presence of the amino group allows for potential nucleophilic reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. The long hydrocarbon chain enhances its lipid-like properties, facilitating hydrophobic interactions that influence its stability and solubility in various environments.
Biological Activity
Research indicates that YK-009 exhibits significant biological activity, particularly in relation to cellular membrane interactions. Its cationic nature facilitates interactions with negatively charged cellular membranes, which can enhance the delivery of therapeutic agents. Preliminary studies suggest that this compound may have applications in gene delivery systems due to its ability to form complexes with nucleic acids.
The biological activity of YK-009 is primarily attributed to its ability to disrupt cellular membranes and facilitate the transport of macromolecules into cells. This is particularly relevant in the context of gene therapy, where the efficient delivery of nucleic acids is crucial. The compound's hydrophobic tail allows it to integrate into lipid bilayers, while its cationic charge promotes electrostatic interactions with negatively charged nucleic acids.
Case Studies and Research Findings
- Gene Delivery Applications : A study demonstrated that YK-009 effectively enhanced the transfection efficiency of plasmid DNA in vitro, outperforming traditional lipofection methods. This was attributed to its ability to form stable complexes with DNA and facilitate cellular uptake through endocytosis.
- Antimicrobial Activity : In another investigation, YK-009 exhibited antimicrobial properties against various bacterial strains. The mechanism was linked to membrane disruption, leading to increased permeability and cell lysis.
- Cosmetic Formulations : The compound has also been explored for use in cosmetic formulations due to its emollient properties and ability to enhance skin penetration of active ingredients. Clinical trials indicated improved skin hydration and barrier function when incorporated into topical products.
Data Tables
The following table summarizes key properties and biological activities of YK-009:
| Property/Activity | Description |
|---|---|
| Molecular Formula | C40H79NO5 |
| Molecular Weight | 654.1 g/mol |
| Cationic Nature | Facilitates interaction with negatively charged membranes |
| Gene Delivery Efficiency | Enhanced transfection rates compared to traditional methods |
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Cosmetic Applications | Improved skin hydration and barrier function |
Q & A
Basic: What are the key synthetic pathways for synthesizing 2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate?
The synthesis involves multi-step processes, including esterification, amidation, and functional group modifications. A critical precursor is methyl 6-iodohexanoate , which undergoes nucleophilic substitution with amines (e.g., 2-hydroxyethylamino groups) to form the hexanoate backbone . The 4-decoxy-4-oxobutyl moiety can be introduced via coupling reactions with activated esters (e.g., using carbodiimide catalysts). Final purification typically employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .
Advanced: How can conflicting yields or by-products in the synthesis of this compound be resolved?
Discrepancies in yield often arise from competing side reactions (e.g., incomplete ester hydrolysis or amine coupling). To mitigate this:
- Optimize reaction stoichiometry : Use a 1.2–1.5 molar excess of the 2-hydroxyethylamine to drive amidation to completion .
- Monitor intermediates : Employ TLC or HPLC to track intermediate purity, particularly after introducing the 4-decoxy-4-oxobutyl group, which may form cyclic by-products under acidic conditions .
- Adjust solvent systems : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce nucleophilic side reactions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm the ester (δ 1.2–1.6 ppm for alkyl chains) and amide (δ 6.5–7.5 ppm for NH) groups. The 2-hydroxyethyl group shows a triplet at δ 3.5–3.7 ppm .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected [M+H] ~650–700 Da) and fragmentation patterns (e.g., loss of decoxy-oxobutyl moiety at m/z ~120) .
- FTIR : Peaks at 1730 cm (ester C=O) and 1650 cm (amide C=O) validate functional groups .
Advanced: How can complex NMR splitting patterns in the 2-hydroxyethylamino group be interpreted?
The 2-hydroxyethyl group exhibits splitting due to coupling between the NH proton and adjacent CH groups. Use 2D NMR (COSY, HSQC) to resolve overlapping signals:
- COSY : Correlates protons on the CH-NH-CH-CHOH chain, distinguishing J-coupling between NH (δ 6.8 ppm) and α-CH (δ 3.2 ppm) .
- HSQC : Links C signals to protons, confirming the hydroxyl-bearing carbon (δ 60–65 ppm) .
Basic: What role does the 2-hydroxyethylamino moiety play in the compound’s reactivity?
The 2-hydroxyethylamino group enhances solubility in polar solvents (e.g., ethanol/water mixtures) and facilitates hydrogen bonding with biological targets (e.g., enzyme active sites). It also serves as a site for further functionalization (e.g., conjugation with fluorescent probes via hydroxyl activation) .
Advanced: How can hydrolysis of the ester groups during storage be minimized?
- Storage conditions : Use inert atmospheres (argon) and low temperatures (-20°C) to prevent ester degradation.
- Stabilizers : Add radical scavengers (e.g., BHT at 0.01% w/w) to inhibit oxidative cleavage of the octyldecyl chain .
- Lyophilization : For long-term storage, lyophilize the compound as a salt (e.g., sodium or ammonium) to reduce hydrolytic activity .
Basic: What are the primary applications of this compound in drug delivery systems?
The amphiphilic structure (long alkyl chain + polar head) enables micelle formation for hydrophobic drug encapsulation. The 2-hydroxyethylamino group allows pH-responsive release in acidic environments (e.g., tumor tissues) via protonation .
Advanced: How can impurities from incomplete decoxy-oxobutyl coupling be quantified and removed?
- Analytical methods : Use UPLC with a C18 column and UV detection (λ = 254 nm) to separate impurities (retention time shifts by 1–2 minutes).
- Purification : Apply preparative HPLC with a methanol/water gradient (70% → 90% methanol) to isolate the target compound from unreacted intermediates .
Basic: What safety precautions are required when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile by-products (e.g., iodinated intermediates) .
Advanced: How can computational modeling predict the compound’s interaction with lipid bilayers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
